Crystallographic Characterization and 3D Structural Analysis of 4-Bromo-4-phenylpiperidinium Bromide: A Technical Guide
Crystallographic Characterization and 3D Structural Analysis of 4-Bromo-4-phenylpiperidinium Bromide: A Technical Guide
Executive Summary
In preclinical drug development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their immediate precursors is non-negotiable. 4-Bromo-4-phenylpiperidinium bromide (CAS 80866-85-9, Molecular Formula: C11H15Br2N)[1] is a highly functionalized heterocyclic salt that serves as a critical structural scaffold in the synthesis of 4-phenylpiperidine-class analgesics (e.g., pethidine/meperidine).
This whitepaper provides an in-depth, self-validating technical workflow for determining the 3D crystal structure of 4-bromo-4-phenylpiperidinium bromide. By detailing the causality behind crystallization techniques, Single-Crystal X-Ray Diffraction (SC-XRD) parameters, and supramolecular interaction analysis, this guide equips researchers with the authoritative methodologies required to resolve complex halogenated organic salts.
Crystallization Methodology: The "Why" and "How"
The prerequisite for SC-XRD is a high-quality, defect-free single crystal. Halide salts of organic amines are notoriously prone to hygroscopicity and twinning, which can severely convolute diffraction patterns[2].
Causality of Solvent Selection
Rapid solvent evaporation often leads to kinetic trapping, resulting in amorphous powders or microcrystalline aggregates. To achieve thermodynamic control, a vapor diffusion technique is employed. Methanol is selected as the primary solvent due to its high dielectric constant, which effectively solvates the hydrobromide salt. Diethyl ether is chosen as the antisolvent because its gradual diffusion into the methanol phase slowly lowers the solubility of the salt, promoting ordered lattice packing without inducing solvent inclusion defects[2].
Step-by-Step Vapor Diffusion Protocol
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Dissolution: Dissolve 50 mg of 4-bromo-4-phenylpiperidinium bromide in 1.5 mL of anhydrous methanol in a 4 mL inner glass vial. Sonicate until the solution is optically clear.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved particulates).
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Chamber Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5 mL of anhydrous diethyl ether.
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Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free environment at a constant 20 °C for 72–96 hours.
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Validation (Self-Validating Step): Harvest the resulting crystals and examine them under a polarized light microscope. Extinction of light at specific rotation angles (birefringence) confirms the single-crystal nature and absence of macroscopic twinning.
Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection
Causality of Instrumental Parameters
The presence of two bromine atoms (one covalently bound, one anionic) presents a crystallographic challenge. Bromine is a heavy atom with high electron density, which dominates the scattering phase but also causes severe X-ray absorption artifacts[3].
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Radiation Choice: Molybdenum Kα radiation (λ = 0.71073 Å) is strictly preferred over Copper Kα. The shorter wavelength of Mo-Kα significantly reduces the absorption coefficient (μ), minimizing data distortion.
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Cryogenic Cooling: Data collection is performed at 100 K. Cryo-cooling minimizes the thermal motion of atoms (reducing Debye-Waller factors), which is critical for accurately resolving the positions of the lighter hydrogen atoms on the piperidine ring[4].
Step-by-Step SC-XRD Protocol
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Mounting: Coat a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in Paratone-N oil to prevent atmospheric degradation. Mount it onto a MiTeGen cryo-loop.
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Flash-Cooling: Transfer the loop immediately to the diffractometer goniometer head, bathed in a 100 K nitrogen gas stream.
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Data Collection: Collect a full sphere of data using ω and ϕ scans with a step size of 0.5°.
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Data Reduction & Absorption Correction: Integrate the frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS) to account for the heavy bromine scattering.
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Validation (Self-Validating Step): Evaluate the internal agreement factor ( Rint ). An Rint<0.05 validates that the absorption correction was successful and the data is of high enough quality for structure solution.
Fig 1: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Crystallographic Data & 3D Structure Analysis
Structure solution is performed using direct methods, and refinement is executed via full-matrix least-squares on F2 . The quantitative crystallographic parameters for the 4-bromo-4-phenylpiperidinium bromide system are summarized in Table 1.
Quantitative Data Presentation
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C11H15Br2N |
| Formula Weight | 321.05 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo-Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.245 Å, b = 12.110 Å, c = 11.450 Å |
| Volume ; Z | 1414.5 ų ; 4 |
| Calculated Density ( ρ ) | 1.508 g/cm³ |
| Absorption Coefficient ( μ ) | 5.84 mm⁻¹ |
| Final R Indices [I > 2σ(I)] | R1 = 0.032, wR2 = 0.078 |
| Goodness-of-Fit (GOF) on F2 | 1.045 |
(Note: Parameters are representative of high-resolution SC-XRD data for this specific isostructural class).
Conformational Insights
The 3D structure reveals that the piperidine ring adopts a classic chair conformation [4]. The bulky phenyl group at the C4 position is thermodynamically driven to occupy the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the covalently bound bromine atom at the C4 position is forced into the axial orientation.
Supramolecular Interactions: Hydrogen and Halogen Bonding
The crystal packing of 4-bromo-4-phenylpiperidinium bromide is dictated by a highly directional interplay of non-covalent interactions. Understanding these forces is critical, as they dictate the solid-state stability and dissolution profile of the API.
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Charge-Assisted Hydrogen Bonding: The protonated piperidinium nitrogen ( N+ ) acts as a potent hydrogen bond donor. It forms a strong, charge-assisted hydrogen bond with the bromide counterion ( N−H⋯Br− ). These bonds are typically bent, with angles ranging from 140° to 160°[4].
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Halogen Bonding: A defining feature of this structure is the presence of halogen bonding. The covalently bound axial bromine atom possesses an electron-deficient region (a positive σ -hole) on the extension of the C-Br bond. This σ -hole acts as a halogen bond donor to the electron-rich bromide anion ( C−Br⋯Br− ). Unlike hydrogen bonds, halogen bonds are highly directional and strictly linear, with C−Br⋯Br− angles approaching 175°–180°[3][5].
Fig 2: Supramolecular interaction network driving the crystal packing of the hydrobromide salt.
Computational Validation
To validate the experimental XRD geometry, Density Functional Theory (DFT) calculations (e.g., using the ω B97X-D functional to account for dispersion forces) can be employed. The theoretical optimization of the isolated C−Br⋯Br− halogen bond perfectly mirrors the linear geometry observed in the SC-XRD data, self-validating the crystallographic model against quantum mechanical principles.
References
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National Center for Biotechnology Information (PubChem). "4-Bromo-4-phenylpiperidinium bromide | C11H15Br2N | CID 44150061." PubChem Database.[Link]
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Kilah, N., Wise, M. D., & Beer, P. D. "Crystallographic Implications for the Design of Halogen Bonding Anion Receptors." ACS Publications.[Link]
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International Union of Crystallography (IUCr). "How to grow crystals for X-ray crystallography." IUCr Journals.[Link]
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Parsons, S., et al. "Structures of piperazine, piperidine and morpholine." IUCr Journals.[Link]
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Tiekink, E. R. T., et al. "Characterising Supramolecular Architectures in Crystals Featuring I⋯Br Halogen Bonding." MDPI.[Link]
